molecular formula C7Cl2F3N B13153437 2,4-Dichloro-3,5,6-trifluorobenzonitrile

2,4-Dichloro-3,5,6-trifluorobenzonitrile

Cat. No.: B13153437
M. Wt: 225.98 g/mol
InChI Key: MYLITFXHVMECJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-3,5,6-trifluorobenzonitrile is an organic compound with the molecular formula C7Cl2F3N It is a derivative of benzonitrile, characterized by the presence of two chlorine atoms and three fluorine atoms on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-3,5,6-trifluorobenzonitrile typically involves the fluorination of pentachlorobenzonitrile. The process includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced catalytic systems to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-3,5,6-trifluorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an organic solvent.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted benzonitriles can be formed.

    Oxidation Products: Oxidation typically yields benzoic acid derivatives.

    Reduction Products: Reduction can lead to the formation of amines or other reduced forms of the compound.

Scientific Research Applications

2,4-Dichloro-3,5,6-trifluorobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3,5,6-trifluorobenzonitrile involves its interaction with specific molecular targets. The electron-withdrawing groups (chlorine and fluorine atoms) on the benzene ring influence its reactivity and interactions with other molecules. These interactions can affect various biochemical pathways, making it a compound of interest in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-3,5,6-trifluorobenzonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties

Properties

Molecular Formula

C7Cl2F3N

Molecular Weight

225.98 g/mol

IUPAC Name

2,4-dichloro-3,5,6-trifluorobenzonitrile

InChI

InChI=1S/C7Cl2F3N/c8-3-2(1-13)5(10)7(12)4(9)6(3)11

InChI Key

MYLITFXHVMECJU-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1Cl)F)Cl)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.